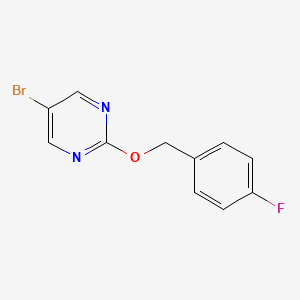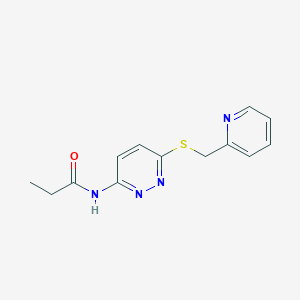
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves the reaction of 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine with propionamide in the presence of a base.
Starting Materials
2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine, propionamide, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the pyridine ring., Step 3: Add propionamide to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide.
Mécanisme D'action
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide works by inhibiting the enzyme N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in the body. This, in turn, leads to better control of blood sugar levels and improved metabolic health.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has significant biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and improved metabolic health. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential in treating other diseases such as cancer and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide in lab experiments is its specificity for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. This allows for targeted inhibition of the enzyme without affecting other signaling pathways in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of other potential targets for this compound, which may have applications in treating other diseases. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
Applications De Recherche Scientifique
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in the treatment of type 2 diabetes. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, the target enzyme of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, is known to regulate insulin signaling in the body. By inhibiting N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can improve insulin sensitivity and glucose tolerance, leading to better control of blood sugar levels.
Propriétés
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

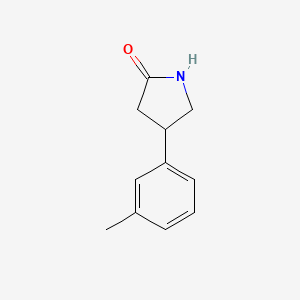

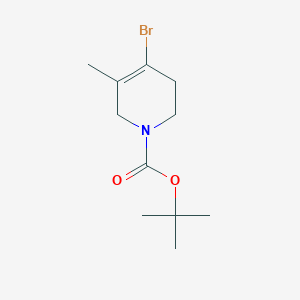
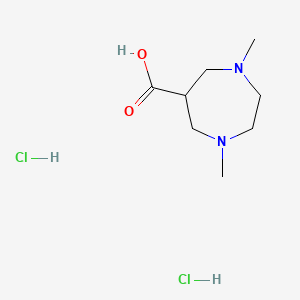
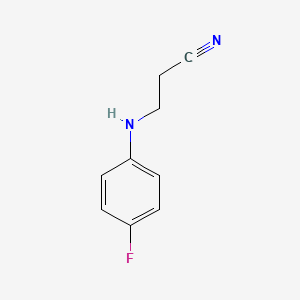
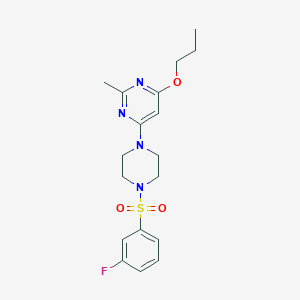
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
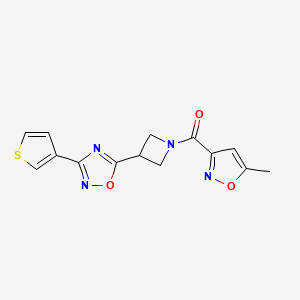
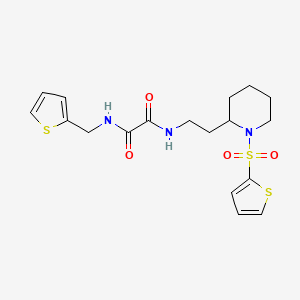
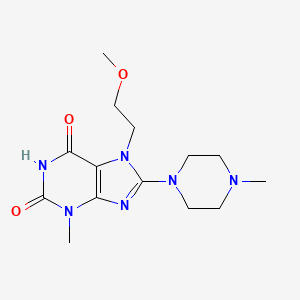
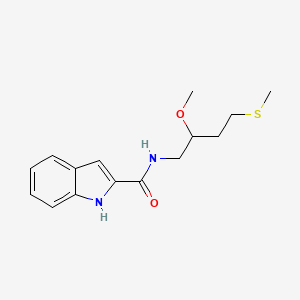
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
